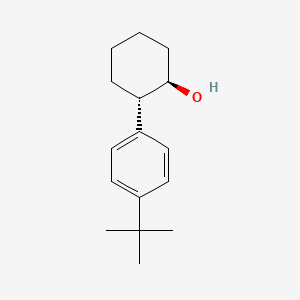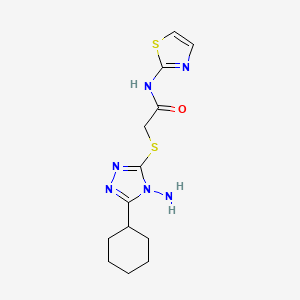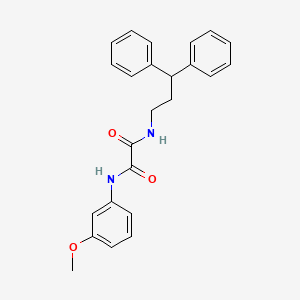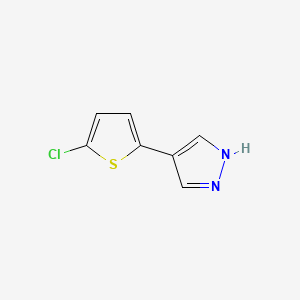
trans-2-(4-(tert-Butyl)phenyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“trans-2-(4-(tert-Butyl)phenyl)cyclohexanol” is a chemical compound with the molecular formula C10H20O . It is also known as “trans-4-tert-Butylcyclohexanol” and has a molecular weight of 156.265 Da . It is a mixture of cis and trans isomers .
Synthesis Analysis
The synthesis of this compound involves a tert-butylation reaction between phenol and isobutylene in the presence of aluminum trichloride . This is followed by catalytic hydrogenation with Rays Nickel W7, resulting in two kinds of geometric structures, with the trans structure accounting for more than 70% .Molecular Structure Analysis
The molecular structure of “trans-2-(4-(tert-Butyl)phenyl)cyclohexanol” is characterized by two defined stereocentres . The hydroxyl group in the trans isomer is held in the equatorial position .Chemical Reactions Analysis
This compound can be used as a reactant to synthesize tris (4,4′-di-tert-butyl-2,2′-bipyridine) (trans-4-tert-butylcyclohexanolato)deca-μ-oxido-heptaoxidoheptavanadium oxide cluster complex by reacting with [V8O20(C18H24N2)4] .Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-2-(4-(tert-Butyl)phenyl)cyclohexanol” include an average mass of 156.265 Da and a monoisotopic mass of 156.151413 Da . It is a white powder or granules .Wissenschaftliche Forschungsanwendungen
Synthesis and Perfumery Applications
Trans-2-(4-(tert-Butyl)phenyl)cyclohexanol, a derivative of cyclohexanol, has been explored in scientific research primarily for its potential applications in the perfume industry. A study detailed a continuous-flow biocatalytic process for synthesizing the best stereoisomers of commercial fragrances, including derivatives of cyclohexanol like trans-4-(tert-butyl)cyclohexyl acetate. This research highlighted the use of alcohol dehydrogenases (ADHs) for the stereoselective reduction of corresponding ketones, achieving high conversions and diastereoisomeric excess values (Tentori et al., 2020).
Chemical Reactions and Structural Studies
Various studies have investigated the reactions involving cyclohexanol derivatives. For instance, the reaction of thianthrene cation radical with alcohols like 4-tert-butylcyclohexanol has been studied, leading to the conversion of alcohols into cyclohexenes (Shine & Yueh, 1992). Furthermore, structural studies have been conducted on the ester and ether derivatives of cyclohexanol, including low-temperature X-ray structural studies, to understand the relative sigma-donor ability of C-H and C-C bonds (Spiniello & White, 2003).
Catalysis and Stereochemistry
Research has also delved into the catalytic and stereochemical properties of cyclohexanol derivatives. For instance, the stereoselectivity in the hydrosilylative reduction of 4-tert-butylcyclohexanone was examined, showing a preference for the formation of the trans-equatorial alcohol in certain conditions (Nishiyama et al., 1992). Additionally, the crystal-structure studies of tert-butylsulfonyl-substituted cyclohexanes have provided insights into the preferred rotational conformation of these compounds in the solid state (Gordillo et al., 1992).
Metabolism and Biochemical Studies
The metabolism of isomeric tert-butylcyclohexanones has been a subject of study, particularly in understanding how these compounds are reduced to secondary alcohols and excreted in organisms like rabbits (Cheo et al., 1967). This research contributes to a broader understanding of the biochemical processing of such compounds.
Safety And Hazards
Eigenschaften
IUPAC Name |
(1R,2S)-2-(4-tert-butylphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h8-11,14-15,17H,4-7H2,1-3H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRLTLNZXOWQOX-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H]2CCCC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(4-(tert-Butyl)phenyl)cyclohexanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-tert-butylphenyl)(cyano)methyl]-2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3013790.png)
![1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B3013791.png)

![9-(4-butylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013795.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B3013797.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B3013799.png)
![N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013803.png)
![8-[(E)-but-2-enyl]sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013804.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3013806.png)


